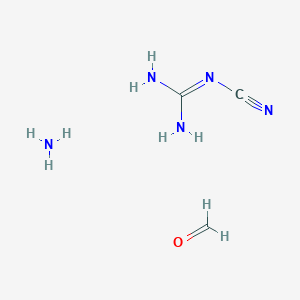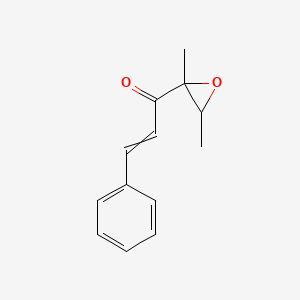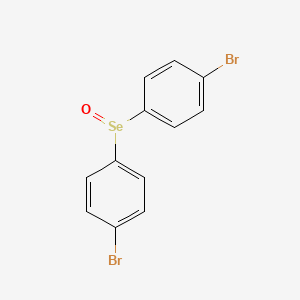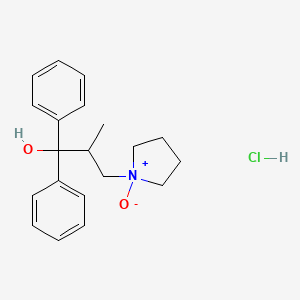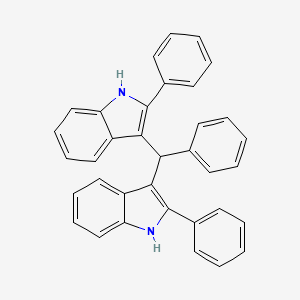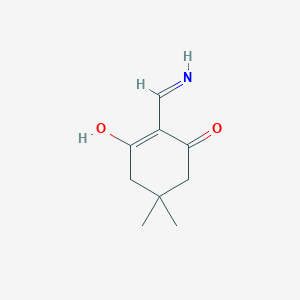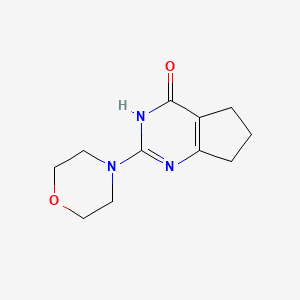![molecular formula C13H20S2 B14681942 Benzene, [2,2-bis(ethylthio)propyl]- CAS No. 36306-32-8](/img/structure/B14681942.png)
Benzene, [2,2-bis(ethylthio)propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [2,2-bis(ethylthio)propyl]- is an organic compound with the molecular formula C13H20S2 It is a derivative of benzene, where the benzene ring is substituted with a [2,2-bis(ethylthio)propyl] group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [2,2-bis(ethylthio)propyl]- typically involves the alkylation of benzene with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2,2-bis(ethylthio)propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: On an industrial scale, the production of Benzene, [2,2-bis(ethylthio)propyl]- follows similar principles but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, [2,2-bis(ethylthio)propyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, H2 with a catalyst (e.g., palladium on carbon).
Substitution: Halogens (e.g., Cl2, Br2), nitrating agents (e.g., HNO3/H2SO4), alkyl halides (e.g., R-Cl) with Lewis acid catalysts.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding reduced forms of the compound.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Benzene, [2,2-bis(ethylthio)propyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzene, [2,2-bis(ethylthio)propyl]- involves its interaction with molecular targets through its functional groups. The [2,2-bis(ethylthio)propyl] group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The benzene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- Benzene, [2,2-bis(methylthio)propyl]-
- Benzene, [2,2-bis(phenylthio)propyl]-
- Benzene, [2,2-bis(ethylthio)butyl]-
Comparison: Benzene, [2,2-bis(ethylthio)propyl]- is unique due to the presence of the [2,2-bis(ethylthio)propyl] group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity. For instance, the ethylthio groups can influence the compound’s lipophilicity and ability to interact with biological membranes, making it distinct from compounds with methylthio or phenylthio groups .
Eigenschaften
CAS-Nummer |
36306-32-8 |
|---|---|
Molekularformel |
C13H20S2 |
Molekulargewicht |
240.4 g/mol |
IUPAC-Name |
2,2-bis(ethylsulfanyl)propylbenzene |
InChI |
InChI=1S/C13H20S2/c1-4-14-13(3,15-5-2)11-12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3 |
InChI-Schlüssel |
UYVRIMXSOWRTSP-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(C)(CC1=CC=CC=C1)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


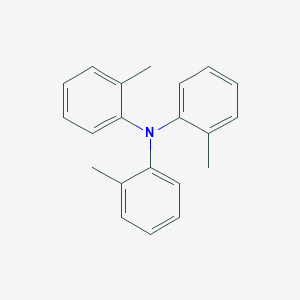
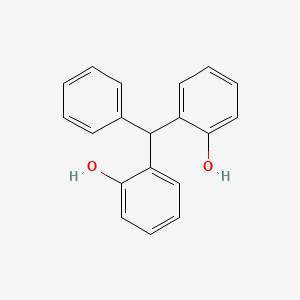
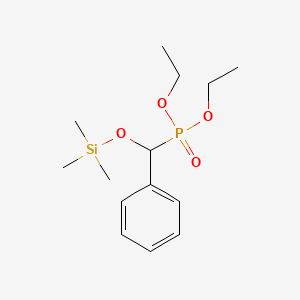
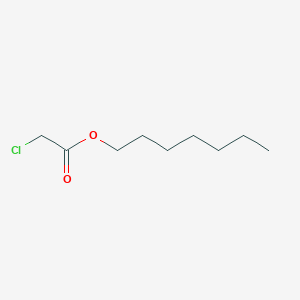
![1,6-Dimethylbicyclo[4.1.0]hept-3-ene](/img/structure/B14681879.png)
![Diphenyl{2-[(phenylamino)methyl]phenyl}methanol](/img/structure/B14681886.png)

